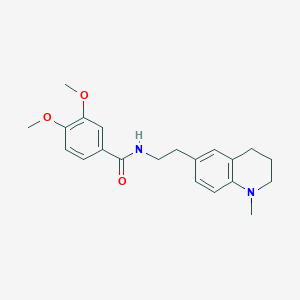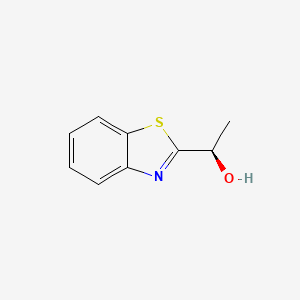
(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to "(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol", involves various chemical methodologies. For example, the condensation of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted phenyl isocyanates under mild conditions results in novel compounds with significant biological activities (Pejchal, Štěpánková, & Drabina, 2011). These synthesis routes highlight the versatility and reactivity of benzothiazole derivatives.
Molecular Structure Analysis
Molecular structure analysis of benzothiazole derivatives reveals detailed insights into their geometrical configuration, which is critical for understanding their chemical behavior. X-ray diffraction methods and density functional theory (DFT) calculations provide accurate molecular geometries, demonstrating good consistency with experimental data for similar compounds (Inkaya, 2018). These analyses are essential for predicting the reactivity and interaction of these compounds with biological targets.
Chemical Reactions and Properties
Benzothiazole derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. They have shown excellent acetylcholinesterase and butyrylcholinesterase inhibition activity, indicating their potential in developing treatments for diseases associated with neurotransmitter dysfunction (Pejchal, Štěpánková, & Drabina, 2011). The versatility in their chemical reactions and properties underscores the importance of these compounds in medicinal chemistry.
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as melting points, solubility, and thermal behavior, are influenced by their molecular structure. For example, thermogravimetric analysis (TG) and differential thermal analysis (DTA) studies provide insights into the thermal stability and decomposition patterns of these compounds, which are crucial for their application in material science and pharmaceutical formulations (Inkaya, 2018).
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, including their reactivity, electrophilicity, and photophysical properties, are key to their applications in drug design and materials science. DFT calculations and spectroscopic analyses provide valuable information on their electronic structure, facilitating the design of compounds with tailored properties for specific applications (Sheikhi & Shahab, 2017).
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Substituted Phenyl Amides
A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, related to (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, were synthesized and their structures confirmed through various spectroscopic techniques. These compounds displayed antimicrobial and antifungal activities comparable to some standard medicinal agents (Pejchal, Pejchalová, & Růžičková, 2015).
Synthesis of Phenyl Ureas and Enzyme Inhibition
Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were synthesized, which showed excellent inhibition activities against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's (Pejchal, Štěpánková, & Drabina, 2011).
Study of Isomeric Benzo[1,4]oxazines and Benzothiazolines
Research on the reaction of 2-aminophenol and 2-aminothiophenol with 1-phenyl-1,2-propanedione led to the formation of isomeric benzo[1,4]oxazines and benzothiazolines, providing insight into the structural and conformational aspects of these compounds (Santes, Rojas‐Lima, Santillán, & Fárfan, 1999).
Antifungal and Antibacterial Activities
Antifungal Activity of Benzothiazole Derivatives
The chemoenzymatic synthesis of enantiomers of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol revealed that these derivatives possess inhibitory activity against pathogenic fungi, showcasing their potential in antifungal applications (Borowiecki, Fabisiak, & Ochal, 2013).
Antimicrobial and Anti-inflammatory Properties
A study on N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides revealed that these compounds possess significant sedative, anti-inflammatory, cytotoxic, and antimicrobial activities, highlighting their multifunctional pharmaceutical potential (Zablotskaya et al., 2013).
Chemical and Chemoenzymatic Synthesis
Synthesis of Benzothiazole-based Heterocycles
Efficient, microwave-mediated methods were developed for the synthesis of benzothiazole- and benzimidazole-based heterocycles, demonstrating the versatility and efficiency of these approaches in synthesizing complex molecules (Darweesh, Mekky, Salman, & Farag, 2016).
Preparation of β-Blocker Precursors
Various methods were developed for preparing 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor of drugs with potential β-blocker activity. This research highlights the importance of chemoenzymatic routes in drug synthesis (Nunno, Franchini, Scilimati, Sinicropi, & Tortorella, 2000).
properties
IUPAC Name |
(1R)-1-(1,3-benzothiazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXZTUFERFFNCR-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2S1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)

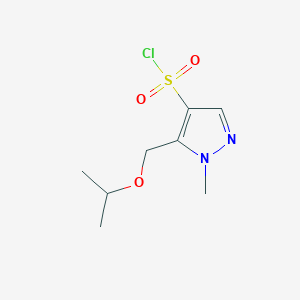
![N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494266.png)

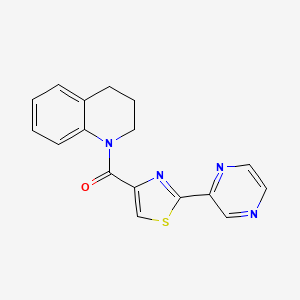
![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)
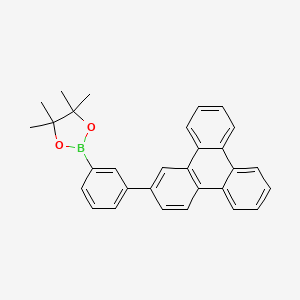


![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)
![(1S)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2494276.png)
